5-bromo-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-furamide
Overview
Description
5-bromo-N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BCOF and is a member of the furan family of organic compounds. BCOF has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Mechanism of Action
BCOF has been shown to selectively bind to the active sites of PARP and CK2, inhibiting their activity. This binding is thought to occur through hydrogen bonding and other non-covalent interactions. The inhibition of these enzymes and proteins can lead to various biochemical and physiological effects, depending on the specific pathways involved.
Biochemical and Physiological Effects:
BCOF has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include inhibition of DNA repair, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. BCOF has also been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using BCOF in lab experiments is its selectivity for certain enzymes and proteins, which allows for more precise investigation of specific pathways. Another advantage is its synthetic nature, which allows for consistent and reproducible production. However, one limitation of using BCOF is its potential off-target effects, as it may also interact with other proteins and enzymes. Additionally, the effects of BCOF may vary depending on the specific cell or animal model used.
Future Directions
There are several potential future directions for research involving BCOF. One area of interest is its potential as a therapeutic agent for cancer, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Another potential application is in the treatment of inflammatory and autoimmune diseases, as BCOF has been shown to have anti-inflammatory properties. Additionally, further investigation into the mechanisms of action of BCOF could lead to the discovery of new targets for drug development.
Scientific Research Applications
BCOF has been used in various scientific research applications due to its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. BCOF has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
properties
IUPAC Name |
5-bromo-N-[2-(3-chloroanilino)-2-oxoethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O3/c14-11-5-4-10(20-11)13(19)16-7-12(18)17-9-3-1-2-8(15)6-9/h1-6H,7H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWBKNMIUIGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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